1-Benzylpyrrolidine-2,3-dione
Overview
Description
1-Benzylpyrrolidine-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol It is a five-membered heterocyclic compound containing a pyrrolidine ring substituted with a benzyl group and two keto groups at positions 2 and 3
Mechanism of Action
Target of Action
The primary target of 1-Benzylpyrrolidine-2,3-dione is Pseudomonas aeruginosa PBP3 . PBP3, or Penicillin Binding Protein 3, is a key enzyme involved in the final stages of the synthesis of peptidoglycan, a major component of bacterial cell walls . By targeting PBP3, this compound can interfere with bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .
Mode of Action
This compound interacts with its target, PBP3, by binding to the active site of the enzyme . This binding inhibits the normal function of PBP3, thereby disrupting the synthesis of peptidoglycan and leading to the weakening of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The action of this compound primarily affects the peptidoglycan synthesis pathway . By inhibiting PBP3, the compound disrupts the cross-linking of peptidoglycan strands, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, which can result in bacterial cell lysis and death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to cell lysis and death, particularly in Pseudomonas aeruginosa . The compound’s potential as an antibacterial agent is currently being explored .
Biochemical Analysis
Biochemical Properties
1-Benzylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor . This inhibition affects the breakdown of monoamines, which are crucial neurotransmitters in the brain. Additionally, this compound has been found to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role as a potential therapeutic agent in neurological disorders. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, with a melting point of 98-100°C . It can degrade over extended periods, especially under conditions of high temperature and humidity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have a neuroprotective effect by inhibiting monoamine oxidase and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the levels of various metabolites and can influence metabolic flux in cells. Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with monoamine oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondrial compartment . The compound’s presence in mitochondria is essential for its role in modulating oxidative stress and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,3-dione can be synthesized through several synthetic routes. One common method involves the cyclization of N-benzyl-α-amino acids under acidic conditions. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzylpyrrolidine-2,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Pyrrolidine-2,3-dione: A closely related compound with similar structural features but lacking the benzyl group.
Pyrrolidine-2,5-dione: Another related compound with keto groups at positions 2 and 5 instead of 2 and 3.
Uniqueness: 1-Benzylpyrrolidine-2,3-dione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
1-benzylpyrrolidine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGGMOJCHZAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457560 | |
Record name | 1-benzylpyrrolidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58486-00-3 | |
Record name | 1-benzylpyrrolidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpyrrolidine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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